Product packaging for Cyanomethyl (benzoylamino)acetate(Cat. No.:CAS No. 4816-94-8)

Cyanomethyl (benzoylamino)acetate

Cat. No.: B3383755
CAS No.: 4816-94-8
M. Wt: 218.21 g/mol
InChI Key: VCFUBYJGDOKKRJ-UHFFFAOYSA-N
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Description

Significance of Cyanomethyl and Benzoylamino Moieties in Organic Synthesis

The chemical reactivity and synthetic utility of Cyanomethyl (benzoylamino)acetate are largely dictated by its two defining functional groups: the cyanomethyl moiety and the benzoylamino moiety.

The cyanomethyl group (–CH₂CN) is a valuable functional unit in organic synthesis. wikipedia.org As a nitrile, it serves as a versatile precursor to a range of other functional groups, most notably carboxylic acids, through hydrolysis. masterorganicchemistry.com This transformation is fundamental in the synthesis of amino acids from α-aminonitrile intermediates. masterorganicchemistry.commdpi.com Furthermore, the cyanomethyl group can act as a masked iminium ion equivalent and can be involved in nucleophilic reactions after α-metallation. rsc.org In advanced synthetic strategies, N-cyanomethyl derivatives have been employed as effective substrates in complex chemical transformations, such as the aza-Prins cyclization, demonstrating their utility in constructing intricate molecular architectures like those found in Daphniphyllum alkaloids. acs.orgacs.org

The benzoylamino moiety (C₆H₅CONH–) is a specific type of N-acyl group that is frequently encountered in synthetic and medicinal chemistry. N-acyl amino acids constitute a large and important class of endogenous signaling molecules, with roles in the nervous, vascular, and immune systems. nih.govnih.gov The benzoylamino structure, in particular, is a feature of N-acyl aromatic amino acids (NA-ArAAs), a subclass of fatty acid amides that are structurally related to endocannabinoids. frontiersin.org In organic synthesis, the benzoylamino group can function as a protecting group for amines and provides a stable amide linkage that is integral to the structure of numerous biologically active compounds and pharmaceutical intermediates. nih.gov

Overview of Compound Class and General Academic Research Context

This compound belongs to the class of N-acylated α-aminonitriles. acs.org This classification arises from its structure, which features an α-amino nitrile core where the nitrogen atom is acylated with a benzoyl group. Compounds of this class are of significant interest in contemporary drug discovery. acs.org Specifically, N-acylated α-aminonitriles are recognized as a well-known class of mechanism-based inhibitors for serine and cysteine-type hydrolases, which are important therapeutic targets. acs.org

The academic research context for this compound is also informed by its relationship to the broader family of N-acyl amino acids (NAAAs). nih.govresearchgate.net Initially identified in bacterial membranes, NAAAs have emerged as an important family of endogenous signaling molecules in mammals. nih.gov The discovery of N-arachidonoyl-ethanolamine (anandamide) as an endogenous cannabinoid receptor ligand spurred the identification of a vast number of related N-acyl-amines, including NAAAs. researchgate.net This has positioned the "endocannabinoidome," the complex lipid signaling system to which these compounds belong, as a fertile area for therapeutic exploration. researchgate.net Research in this area investigates the biosynthesis, metabolism, and physiological roles of these molecules, with some N-acyl alanines and N-oleoyl phenylalanine showing potential in regulating cell proliferation and energy homeostasis, respectively. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 4816-94-8 ontosight.aiscbt.com
Molecular Formula C₁₁H₁₀N₂O₃ scbt.com

| Molecular Weight | 218.209 g/mol scbt.com |

Historical Development of Related Chemical Entities in Synthetic Chemistry

The synthetic chemistry underpinning this compound is rooted in the historical development of methods for preparing its core structures: α-aminonitriles and N-acyl amino acids.

The synthesis of α-aminonitriles dates back to 1850 with the discovery of the Strecker reaction. acs.orgmdpi.com This reaction, originally a three-component condensation of acetaldehyde, ammonia (B1221849), and hydrogen cyanide, provided the first route to an α-aminonitrile, which was then hydrolyzed to the amino acid alanine. acs.orgmdpi.com The Strecker reaction was quickly recognized for its broad scope and became a standard and economical method for the synthesis of both natural and non-natural α-amino acids, a status it still holds today. acs.orgnih.gov Over the decades, numerous modifications and catalysts have been developed to improve the efficiency and expand the applicability of this foundational reaction. nih.gov

The history of N-acyl amino acids as a recognized class of molecules is more recent, although their presence in biological systems has been known for some time. frontiersin.org A significant surge in interest occurred in the last three decades, largely driven by key discoveries in lipid signaling. frontiersin.org The identification of anandamide in 1992 as an endogenous ligand for the cannabinoid receptor was a pivotal moment. frontiersin.org This discovery led to targeted lipidomics approaches that unveiled a large and diverse family of endogenous N-acyl amino acids, including derivatives of proteogenic amino acids and taurine. nih.gov This has shifted the perception of these molecules from simple metabolic intermediates to important signaling lipids with potential therapeutic applications. researchgate.net

Table 2: Key Historical Milestones for Related Chemical Classes

Year Development Significance
1850 Adolph Strecker reports the synthesis of α-aminonitriles. acs.orgmdpi.com Established the first method (Strecker reaction) for synthesizing α-amino acids from aldehydes. acs.org
1992 Anandamide is identified as an endogenous cannabinoid ligand. frontiersin.org Catalyzed research into related lipid signaling molecules, including N-acyl amino acids. researchgate.net
Early 2000s Targeted lipidomics approaches are developed. nih.gov Led to the discovery of a large, diverse family of naturally occurring N-acyl amino acids. nih.gov

| 2021 | The use of amides in the Strecker reaction is explored. acs.org | Expanded the Strecker reaction to directly synthesize N-acylated α-aminonitriles, a class of potential enzyme inhibitors. acs.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O3 B3383755 Cyanomethyl (benzoylamino)acetate CAS No. 4816-94-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyanomethyl 2-benzamidoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c12-6-7-16-10(14)8-13-11(15)9-4-2-1-3-5-9/h1-5H,7-8H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFUBYJGDOKKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368179
Record name cyanomethyl (benzoylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4816-94-8
Record name cyanomethyl (benzoylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations

Intramolecular and Intermolecular Reaction Mechanisms

The reactivity of Cyanomethyl (benzoylamino)acetate is governed by the interplay of its functional groups: the amide, the ester, and the nitrile. These groups can react through various intramolecular and intermolecular pathways, exhibiting both nucleophilic and electrophilic characteristics.

Nucleophilic Reactivity of the Cyanomethyl Group

The cyanomethyl group (—CH₂CN) is a versatile functional unit in organic synthesis. ontosight.ai Its reactivity is centered on the α-protons (the hydrogens on the carbon adjacent to the nitrile group) and the nitrogen atom of the nitrile.

The α-protons are acidic due to the electron-withdrawing nature of the adjacent cyano group, allowing for deprotonation by a suitable base to form a stabilized carbanion. This carbanion is a potent nucleophile that can participate in various C-C bond-forming reactions. However, the acidity of these protons in simple nitriles like acetonitrile (B52724) is relatively low, often requiring strong bases for deprotonation.

The cyanomethyl group can also participate in radical reactions. Under radical-initiating conditions, a hydrogen atom can be abstracted from the α-carbon to form a cyanomethyl radical. This radical species can then add to electrophilic partners like alkenes and alkynes in a process known as cyanomethylation. ontosight.ai

Electrophilic Behavior and Reaction Sites

This compound possesses two primary electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon of the ester and the carbon atom of the nitrile group.

The carbonyl carbon of the ester is a classic electrophilic site. It readily undergoes nucleophilic acyl substitution , a fundamental reaction for carboxylic acid derivatives. molaid.comontosight.ai In this two-step mechanism, a nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the cyanomethoxy group (⁻OCH₂CN) as a leaving group to yield a new acyl compound. molaid.com The reactivity of this site allows for transformations such as hydrolysis (with water), alcoholysis (with alcohols, leading to transesterification), and aminolysis (with amines). ontosight.ai

The nitrile carbon is also electrophilic, though generally less reactive than the ester carbonyl. It can be attacked by strong nucleophiles, and under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide.

Reactive SiteType of ReactivityPotential ReactionsResulting Functional Group
Ester Carbonyl CarbonElectrophilicNucleophilic Acyl SubstitutionCarboxylic Acid, Amide, new Ester
Nitrile CarbonElectrophilicNucleophilic Addition / HydrolysisCarboxamide, Carboxylic Acid
α-Carbon of CyanomethylNucleophilic (as carbanion)Alkylation, Aldol-type reactionsSubstituted Nitrile
Cyanomethyl GroupRadicalRadical AdditionSubstituted Nitrile

Rearrangement Reactions

While no rearrangement reactions have been specifically documented for this compound itself, its structural motifs are found in compounds known to undergo such transformations. N-acylamino acids and their derivatives can be involved in various rearrangements. For instance, reactions related to the Curtius or Beckmann rearrangements could potentially be envisioned under specific conditions if the functional groups were appropriately modified. The Curtius rearrangement transforms an acyl azide (B81097) into an isocyanate, and the Beckmann rearrangement converts an oxime into an amide. These types of reactions, however, would require prior conversion of the existing functional groups in this compound into the necessary precursors for rearrangement.

Role as Intermediate in Complex Organic Syntheses

Compounds containing cyanomethyl groups are highly valued as intermediates in organic synthesis. The cyano group is a versatile synthon that can be readily converted into other important functional groups such as primary amines, carboxylic acids, and ketones. ontosight.ai This versatility makes cyanomethyl-containing molecules useful building blocks for more complex structures, including pharmaceuticals and dyes.

For example, the related reaction of o-phenylenediamines with cyanoacetic esters is used to produce 2-(cyanomethyl)benzimidazoles, which are important precursors for various biologically active compounds. Similarly, cyanomethyl esters are employed in peptide synthesis. They can be used to activate the carboxyl group of N-protected amino acids for the formation of peptide bonds. The N-benzoyl-protected amino acid structure within this compound makes it a potential precursor for dipeptides or other peptide-like structures.

Derivatization Strategies and Synthesis of Novel Analogues

The synthesis of novel analogues from this compound can be achieved by targeting its various reactive sites. Derivatization can be aimed at modifying the benzoyl group, the amino acid backbone, or the cyanomethyl ester portion.

Studies on related N-benzoyl amino esters and acids show that analogues are often synthesized via a coupling reaction between a substituted benzoic acid and an amino acid ester. This modular approach allows for the introduction of a wide variety of substituents on the aromatic ring to probe structure-activity relationships.

Modifications of the Cyanomethyl Functional Group

The cyanomethyl group itself offers several avenues for derivatization.

Reaction TypeReagentsProduct
Hydrolysis (Acidic or Basic) H₃O⁺ or OH⁻N-Benzoylglycine
Reduction H₂, Catalyst (e.g., Raney Ni); or LiAlH₄N-(2-Aminoethyl)benzamide
Reaction with Grignard Reagents R-MgX, followed by hydrolysisN-Benzoylaminomethyl ketone
Cycloaddition Azides (e.g., NaN₃)N-Benzoylaminomethyl tetrazole

Hydrolysis : The nitrile can be hydrolyzed under acidic or basic conditions, first to a carboxamide and then to a carboxylic acid. This would convert the cyanomethyl ester into a carboxymethyl ester.

Reduction : The cyano group is readily reduced to a primary amine using catalytic hydrogenation or reducing agents like lithium aluminum hydride. This would yield an aminoethyl ester derivative.

Addition of Organometallics : Grignard reagents can add to the nitrile carbon to form ketones after hydrolytic workup.

Cycloaddition : The nitrile can undergo [3+2] cycloaddition reactions with reagents like sodium azide to form tetrazoles, which are important heterocyclic motifs in medicinal chemistry.

These transformations highlight the potential of this compound as a versatile starting material for generating a library of structurally diverse compounds.

Transformations Involving the Benzoylamino Moiety

The benzoylamino moiety, an N-acyl derivative of an amino acid, is a key functional group in this compound that dictates a significant portion of its chemical behavior. The reactivity of this group is centered around the amide bond, the aromatic benzoyl ring, and the N-H proton.

Hydrolysis of the Amide Bond:

The amide linkage in the benzoylamino group can be cleaved under both acidic and basic conditions to yield the corresponding amino acid (glycine in this case) and benzoic acid. This hydrolysis is a fundamental reaction of N-acyl amino acids.

Under acidic conditions, the reaction is typically carried out by heating with a dilute mineral acid, such as hydrochloric acid. wikipedia.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by a water molecule. Subsequent proton transfers and elimination of the amine lead to the formation of benzoic acid and the protonated amino acid. The rate of hydrolysis can be influenced by the specific amino acid residue and the reaction conditions. For instance, studies on various N-benzoylamino acids have shown that the nature of the amino acid side chain can affect the hydrolysis rate. wikipedia.orgyoutube.com

Basic hydrolysis, or saponification, is achieved by heating with an aqueous solution of a strong base like sodium hydroxide (B78521). This reaction is generally irreversible as the resulting carboxylate salt of benzoic acid is resistant to further reaction. msu.edu The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide.

Enzymatic Cleavage:

The benzoylamino group can also be a substrate for enzymatic cleavage. Certain enzymes, such as amidases or specific proteases, can selectively hydrolyze the amide bond under mild conditions. For example, papain has been used in the resolution of racemic mixtures of benzoylamino acids, where it selectively catalyzes the hydrolysis of one enantiomer. chemguide.co.uk While specific studies on this compound are not prevalent, the general principle of enzymatic N-deacylation is a well-established transformation for N-acyl amino acids. chemguide.co.ukacs.org

Reduction of the Amide:

While less common than hydrolysis, the amide functionality of the benzoylamino group can potentially be reduced to an amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce amides. doi.org This transformation would convert the benzoylamino group into a N-benzylamino group. However, the reactivity of the cyanomethyl ester group towards the reducing agent would need to be considered for selective transformation.

Reactions of the Benzoyl Ring:

The benzene (B151609) ring of the benzoylamino moiety can undergo electrophilic aromatic substitution reactions. The benzoylamino group is generally considered to be an ortho-, para-directing group, although it is deactivating due to the electron-withdrawing nature of the carbonyl group. Reactions such as nitration, halogenation, and sulfonation could potentially introduce substituents onto the aromatic ring. The specific conditions for these reactions would need to be carefully chosen to avoid side reactions with the ester and amino acid backbone.

TransformationReagents/ConditionsProduct(s)Notes
Acid-Catalyzed HydrolysisDilute HCl or H₂SO₄, heatGlycine (B1666218), Benzoic AcidReversible reaction. wikipedia.orgchemguide.co.uk
Base-Catalyzed HydrolysisAqueous NaOH or KOH, heatGlycinate salt, Benzoate saltIrreversible reaction. msu.edu
Enzymatic CleavageAmidases (e.g., papain)Glycine, Benzoic AcidOften stereoselective. chemguide.co.uk
Potential ReductionLiAlH₄N-benzylglycine cyanomethyl esterRequires strong reducing agent; potential for ester reduction. doi.org
Electrophilic Aromatic Substitutione.g., HNO₃/H₂SO₄Substituted benzoylamino derivativeBenzoylamino group is ortho-, para-directing but deactivating.

Ester Linkage Transformations

The cyanomethyl ester is a key feature of this compound, rendering the ester group "active" and susceptible to various nucleophilic substitution reactions. This enhanced reactivity is due to the electron-withdrawing nature of the cyano group, which makes the carbonyl carbon more electrophilic and the cyanomethoxy group a better leaving group.

Hydrolysis:

Cyanomethyl esters are known to be sensitive to hydrolysis, readily reacting with water to form the corresponding carboxylic acid, in this case, N-benzoylglycine. youtube.com This reaction can proceed under neutral, acidic, or basic conditions, although it is significantly accelerated by acid or base catalysis. The mechanism follows the general pattern of ester hydrolysis, involving nucleophilic attack of water (or hydroxide ion) on the ester carbonyl, formation of a tetrahedral intermediate, and subsequent elimination of the cyanomethanol leaving group (which is unstable and likely decomposes). The enhanced reactivity of cyanomethyl esters means that hydrolysis can often occur under milder conditions than for simple alkyl esters. youtube.com

Transesterification:

A significant application of active esters like cyanomethyl esters is in transesterification reactions. This compound can react with various alcohols in the presence of a suitable catalyst (or sometimes without) to form a new ester of N-benzoylglycine and the corresponding alcohol. This process is driven by the formation of a more stable ester or by using the alcohol reactant as the solvent to shift the equilibrium. This method is particularly useful for synthesizing esters under mild conditions, which is advantageous when dealing with sensitive substrates. The reaction is a cornerstone of peptide synthesis, where activated esters are used to form peptide bonds.

Ammonolysis and Aminolysis:

The activated nature of the cyanomethyl ester facilitates its reaction with ammonia (B1221849) (ammonolysis) or primary and secondary amines (aminolysis) to form the corresponding amide. wikipedia.orgdalalinstitute.com This reaction is a direct method for the synthesis of N-benzoylglycinamides. The reaction proceeds via nucleophilic attack of the nitrogen atom of ammonia or the amine on the ester carbonyl carbon, followed by the elimination of cyanomethanol. This transformation is generally more facile for activated esters compared to simple alkyl esters. dalalinstitute.com

Reduction:

The ester linkage can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to alcohols. quimicaorganica.orgcommonorganicchemistry.com In the case of this compound, this would yield N-benzoyl-2-aminoethanol. However, as mentioned previously, the benzoylamino group might also be susceptible to reduction under these strong conditions. Selective reduction of the ester in the presence of the amide would be challenging and would likely require careful selection of the reducing agent and reaction conditions. Diisobutylaluminum hydride (DIBAL-H) is a reagent that can sometimes selectively reduce esters to aldehydes at low temperatures, offering a potential alternative pathway. libretexts.org

TransformationReagents/ConditionsProduct(s)Notes
HydrolysisWater (acid or base catalysis)N-Benzoylglycine, CyanomethanolFacile due to the activated ester. youtube.com
TransesterificationAlcohol (R'-OH), catalyst (optional)N-Benzoylglycine ester (R'-O-C(O)CH₂NHBz), CyanomethanolCommon use of activated esters.
Ammonolysis/AminolysisAmmonia (NH₃) or Amine (R'NH₂/R'₂NH)N-Benzoylglycinamide (or N-substituted amide), CyanomethanolMore facile than with simple esters. wikipedia.orgdalalinstitute.com
Reduction to AlcoholLiAlH₄N-Benzoyl-2-aminoethanolPotential for concurrent amide reduction. quimicaorganica.orgcommonorganicchemistry.com
Potential Reduction to AldehydeDIBAL-H, low temperatureN-BenzoylglycinalRequires careful control of conditions. libretexts.org

Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical studies, rooted in the principles of quantum mechanics, are pivotal in elucidating the fundamental characteristics of a molecule. For Cyanomethyl (benzoylamino)acetate, these investigations can reveal a wealth of information about its stability, reactivity, and spectroscopic signatures.

Key parameters that would be calculated include molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. Furthermore, Natural Bond Orbital (NBO) analysis can provide a detailed picture of the bonding within this compound, including the nature of the covalent bonds and any intramolecular charge transfer interactions.

A hypothetical representation of the type of data generated from an electronic structure analysis is presented in Table 1.

ParameterHypothetical ValueSignificance
HOMO Energy-7.5 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest empty electron orbital; relates to electron-accepting ability.
HOMO-LUMO Gap6.3 eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment3.5 DMeasure of the overall polarity of the molecule.

Table 1: Hypothetical Electronic Structure Parameters for this compound

Computational modeling is a powerful tool for investigating the pathways of chemical reactions. For this compound, this could involve studying its synthesis or degradation pathways. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed. This information is critical for optimizing reaction conditions and understanding the formation of byproducts. For instance, the hydrolysis of the ester or amide functional groups in this compound could be modeled to understand its stability under different pH conditions.

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental spectra for structure validation. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Theoretical IR and Raman spectra are obtained by calculating the vibrational frequencies of the molecule. nih.gov These calculated frequencies can be correlated with specific vibrational modes, such as the characteristic stretching frequency of the cyano group, the carbonyl groups, and the N-H bond. nih.govresearchgate.net Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net

A hypothetical comparison of theoretical and experimental vibrational frequencies is shown in Table 2.

Vibrational ModeTheoretical Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
C≡N stretch22502255
C=O (amide) stretch16801685
C=O (ester) stretch17401745
N-H stretch33003310

Table 2: Hypothetical Comparison of Theoretical and Experimental Vibrational Frequencies for this compound

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical studies often focus on a single, optimized geometry, molecules are dynamic entities that can adopt various conformations. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound. physchemres.org By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent. This is particularly relevant for a flexible molecule like this compound, which has several rotatable bonds. Understanding its conformational preferences is crucial as different conformations can exhibit different biological activities and chemical reactivities. The stability of the molecule in an aqueous solution could also be assessed through MD simulations. physchemres.org

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical methods can be used to establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). physchemres.org For a series of related compounds, these models correlate variations in molecular structure with changes in biological activity or physical properties. For this compound and its analogs, a 3D-QSAR study could be performed to understand how modifications to the benzoyl group or other parts of the molecule affect its potential biological activity. physchemres.org This involves aligning a set of molecules and using statistical methods to derive a correlation between their 3D properties (e.g., steric and electrostatic fields) and their observed activities. Such studies can guide the design of new compounds with enhanced properties.

Molecular Modeling and Docking Studies for Chemical Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. frontiersin.orge-nps.or.krnih.govmdpi.com This is particularly useful in drug discovery for predicting the interaction between a potential drug molecule and its protein target. nih.govfrontiersin.org For this compound, molecular docking could be used to investigate its potential to bind to the active site of an enzyme. e-nps.or.kr The docking process involves placing the ligand (this compound) into the binding site of the receptor (e.g., an enzyme) in various orientations and conformations and then scoring these poses based on their binding affinity. nih.gov The results of a docking study can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govmdpi.com

A hypothetical summary of a docking study is presented in Table 3.

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Example Enzyme-8.5TYR 82, SER 122, PHE 210
Another Enzyme-7.2LEU 34, VAL 56, ASN 98

Table 3: Hypothetical Molecular Docking Results for this compound with Target Enzymes

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

For Cyanomethyl (benzoylamino)acetate, ¹H and ¹³C NMR spectra would confirm the presence and connectivity of the benzoyl, glycine (B1666218), and cyanomethyl moieties. The predicted chemical shifts, based on computational algorithms (e.g., using ChemDraw v22.0), provide a reference for expected experimental outcomes.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic protons of the benzoyl group are expected to appear in the downfield region (typically 7.5-8.0 ppm). The amide proton (-NH-) would likely present as a triplet, with its chemical shift being sensitive to solvent and concentration. The two sets of methylene (B1212753) protons (-CH₂-)—one from the glycine backbone and one from the cyanomethyl ester group—are expected as a doublet and a singlet, respectively.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the two carbonyl carbons (amide and ester), the nitrile carbon, and the various aromatic and aliphatic carbons. The predicted values help in assigning each signal to a specific carbon atom in the structure.

Predicted NMR Data Tables

The following tables summarize the predicted NMR data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (ppm) Multiplicity Integration Assignment
7.88 d (doublet) 2H Benzoyl (ortho-H)
7.59 t (triplet) 1H Benzoyl (para-H)
7.50 t (triplet) 2H Benzoyl (meta-H)
7.01 t (triplet) 1H Amide (N-H)
4.89 s (singlet) 2H Ester (-O-CH₂-CN)
4.30 d (doublet) 2H Glycine (-NH-CH₂-C=O)

Note: Data is based on computational prediction and may vary from experimental results. Amide proton shift is highly variable.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm) Assignment
168.3 Ester Carbonyl (C=O)
167.5 Amide Carbonyl (C=O)
133.8 Benzoyl (ipso-C)
132.3 Benzoyl (para-C)
128.8 Benzoyl (meta-C)
127.4 Benzoyl (ortho-C)
114.6 Nitrile (-C≡N)
49.5 Ester Methylene (-O-CH₂-CN)
42.1 Glycine Methylene (-NH-CH₂-C=O)

Note: Data is based on computational prediction and may vary from experimental results.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are indispensable for identifying the functional groups present in a molecule. prospre.ca IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. prospre.ca Together, they provide a comprehensive vibrational profile of the compound.

For this compound, the key functional groups are the amide, the ester, the nitrile, and the aromatic ring. Each of these groups has characteristic vibrational frequencies.

Amide Group: A strong absorption around 1670-1640 cm⁻¹ (C=O stretch, Amide I) and another around 1550-1520 cm⁻¹ (N-H bend, Amide II). An N-H stretch is expected around 3300 cm⁻¹.

Ester Group: A strong C=O stretching absorption typically at a higher frequency than the amide carbonyl, around 1750-1730 cm⁻¹. C-O stretching bands would appear in the 1300-1000 cm⁻¹ region.

Nitrile Group: A characteristic, sharp absorption of medium intensity in the region of 2260-2240 cm⁻¹ for the C≡N stretch.

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~3300 Medium N-H Stretch (Amide)
~3060 Weak Aromatic C-H Stretch
~2250 Medium, Sharp C≡N Stretch (Nitrile)
~1745 Strong C=O Stretch (Ester)
~1660 Strong C=O Stretch (Amide I)
~1540 Strong N-H Bend (Amide II)
~1250 Strong C-O Stretch (Ester)

Note: Data is based on predicted values and known ranges for functional groups.

Raman spectroscopy would provide complementary information. While carbonyl stretches are often weaker in Raman spectra, the symmetric vibrations of the aromatic ring and the nitrile stretch would be expected to produce strong Raman signals, confirming these structural features.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (Molecular Formula: C₁₁H₁₀N₂O₃), the exact mass is 218.0691 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy.

Under electron ionization (EI), the molecule would be expected to generate a molecular ion peak (M⁺˙) at m/z = 218. The fragmentation pathway would likely involve the cleavage of the molecule's weakest bonds.

Predicted Fragmentation Pathway:

Loss of the cyanomethyl radical: Cleavage of the ester C-O bond could lead to the loss of ·CH₂CN (m/z 40), resulting in the stable N-benzoyl-glycine cation (hippuryl cation) at m/z 178.

Formation of the benzoyl cation: A very common fragmentation for benzoyl-containing compounds is the formation of the benzoyl cation (Ph-C≡O⁺) at m/z 105. This would result from cleavage of the amide bond.

Formation of the phenyl cation: Further loss of carbon monoxide (CO) from the benzoyl cation would yield the phenyl cation at m/z 77.

Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)

m/z Proposed Fragment Ion Identity
218 [C₁₁H₁₀N₂O₃]⁺˙ Molecular Ion (M⁺˙)
178 [C₉H₈NO₂]⁺ [M - CH₂CN]⁺
105 [C₇H₅O]⁺ Benzoyl Cation
77 [C₆H₅]⁺ Phenyl Cation

Note: Fragmentation is predicted based on common fragmentation rules.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If this compound can be grown as a single crystal of sufficient quality, this technique would provide precise data on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) in the solid state. This analysis would confirm the planarity of the amide bond, the geometry of the ester and nitrile groups, and the packing of molecules in the crystal lattice. This technique is contingent on the ability to produce high-quality single crystals.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing the purity of non-volatile and thermally sensitive compounds like this compound. Given its structure, which contains both polar (amide, ester, nitrile) and non-polar (benzoyl ring) groups, reversed-phase HPLC would be the most suitable technique. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would be used. The purity of the sample would be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): Due to its relatively high molecular weight and boiling point, this compound is not ideally suited for standard GC analysis, which requires the analyte to be volatile and thermally stable. Derivatization might be necessary to increase its volatility, but HPLC remains the more direct and appropriate method for purity analysis.

Surface-Sensitive Techniques for Thin Films and Interface Analysis (if applicable)

Surface-sensitive techniques such as X-ray Photoelectron Spectroscopy (XPS) or Atomic Force Microscopy (AFM) are typically employed for the analysis of thin films, surfaces, or interfaces. For a bulk, soluble small molecule like this compound, these techniques are generally not applicable. However, if the compound were intentionally deposited as a thin film on a substrate to study its surface properties or self-assembly characteristics, then these methods would become relevant. XPS could confirm the elemental composition and chemical states of atoms on the surface, while AFM could provide topographical information about the film's morphology.

Applications and Utility in Advanced Organic Synthesis and Material Science

Role as a Versatile Building Block in Complex Molecule Synthesis

Cyanomethyl (benzoylamino)acetate serves as a valuable building block, primarily by acting as an acylating agent. The cyanomethyl ester functional group is an activated form of the carboxylic acid, facilitating the formation of new bonds, particularly amide bonds, under relatively mild conditions.

The core utility of N-acylamino acid cyanomethyl esters lies in peptide synthesis. In this context, the benzoyl group acts as a protecting group for the amine functionality of the glycine (B1666218) backbone, preventing unwanted side reactions. The activated cyanomethyl ester, in turn, readily reacts with the free amino group of another amino acid or peptide to form a new peptide bond. This reactivity makes this compound a potential precursor for the synthesis of dipeptides and larger peptide chains containing a glycine residue. The general scheme for this application involves the nucleophilic attack of an amine on the carbonyl carbon of the cyanomethyl ester, leading to the formation of an amide and the release of cyano-methanol as a byproduct.

Development and Application as Reagent or Catalyst

While the primary role of this compound is that of a building block, its inherent chemical features suggest potential, though less explored, applications as a reagent or catalyst.

Beyond peptide synthesis, the acylating capability of this compound can be harnessed in the total synthesis of complex natural products. Many natural products contain amide functionalities, and the introduction of a benzoylglycyl moiety can be a key step in their synthesis. The mild reaction conditions often associated with activated esters like cyanomethyl esters are advantageous when dealing with sensitive and multifunctional substrates commonly encountered in natural product synthesis.

There is no direct evidence of this compound itself acting as a catalyst. However, the broader class of amino acid derivatives has been explored for their catalytic properties. For instance, specific amino acid derivatives can act as organocatalysts in various asymmetric reactions. While speculative, the structural motifs within this compound could potentially be modified to develop novel catalysts for specific organic transformations.

Precursor in the Design of Functional Organic Materials

The bifunctional nature of amino acids and their derivatives makes them attractive monomers for the synthesis of functional polymers with diverse applications.

This compound contains both a protected amine and an activated carboxylic acid. Following the deprotection of the benzoyl group to reveal the free amine, this molecule could theoretically undergo polymerization. For instance, it could react with a dicarboxylic acid to form a polyamide, or with itself under specific conditions to form a poly(glycine) derivative. Polyamides are a class of polymers known for their excellent mechanical properties.

Future Research Directions and Unexplored Avenues

Exploration of Emerging Synthetic Methodologies for the Compound

The development of efficient and sustainable synthetic routes to Cyanomethyl (benzoylamino)acetate is a fundamental first step. While specific methods for this compound are not documented, inspiration can be drawn from the synthesis of related N-acylated amino acid esters and compounds containing the cyanomethyl group.

Future research should focus on:

Enzymatic Synthesis: The use of enzymes, such as lipases or aminoacylases, offers a green and highly selective alternative to traditional chemical synthesis for forming the amide bond. nih.gov These biocatalytic methods often proceed under mild conditions, reducing the generation of hazardous waste. nih.gov An ester-amide interconversion strategy, potentially catalyzed by enzymes, could also be a viable and innovative pathway. nih.gov

Flow Chemistry: Continuous flow synthesis could provide a scalable and highly controlled method for producing this compound. This approach offers advantages in terms of reaction time, safety, and ease of optimization.

Photoredox Catalysis: The use of visible light-driven catalysis could enable novel bond formations and functionalizations under mild conditions, potentially offering a unique route to the target molecule or its derivatives.

A comparative analysis of potential synthetic routes is presented in the table below:

Synthetic ApproachPotential AdvantagesKey Research Questions
Enzymatic Synthesis High selectivity, mild reaction conditions, environmentally friendly. nih.govIdentification of suitable enzymes, optimization of reaction parameters (pH, temperature, solvent), scalability.
Flow Chemistry Enhanced process control, improved safety, scalability, potential for automation.Reactor design, optimization of flow rates and residence times, integration of purification steps.
Photoredox Catalysis Mild reaction conditions, unique reactivity patterns, access to novel chemical space.Development of suitable photocatalysts, understanding of reaction mechanisms, exploration of substrate scope.

Deeper Mechanistic Insights through Advanced Analytical and Computational Approaches

A comprehensive understanding of the reaction mechanisms involving this compound is crucial for its rational application in synthesis. The lack of experimental data necessitates a strong reliance on modern analytical and computational techniques.

Future investigations should include:

In-situ Spectroscopic Analysis: Techniques such as ReactIR and in-situ NMR spectroscopy can be employed to monitor reaction progress in real-time, identify transient intermediates, and elucidate reaction kinetics.

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, conformational preferences, and reaction pathways of this compound. nih.govacs.orgrsc.org Such studies can predict the feasibility of proposed synthetic routes and rationalize experimental observations. nih.govacs.orgrsc.org For instance, computational studies on glycine (B1666218) derivatives have successfully predicted their structure and energetics. nih.govacs.org

A proposed workflow for mechanistic studies is outlined below:

StepTechnique/ApproachExpected Outcome
1. Conformational Analysis DFT CalculationsIdentification of the most stable conformers of this compound. nih.gov
2. Reaction Pathway Modeling DFT and ab initio methodsDetermination of transition state structures and activation energies for potential reactions.
3. Kinetic Studies In-situ Spectroscopy (e.g., ReactIR)Experimental validation of computationally predicted reaction rates and mechanisms.
4. Intermediate Trapping Chemical trapping experiments combined with mass spectrometryIdentification and characterization of reactive intermediates.

Expansion of Its Role in Novel Chemical Transformations

The bifunctional nature of this compound, possessing both a reactive cyanomethyl group and a protected amino acid moiety, suggests its potential as a versatile building block in organic synthesis.

Prospective areas of application include:

Peptide Synthesis: The cyanomethyl ester could serve as an activated form of N-benzoyl-glycine for peptide bond formation. Research into the coupling efficiency and the potential for racemization will be critical. The use of masked acyl cyanides in the synthesis of amino acid derivatives has demonstrated the utility of related synthons. acs.org

Heterocycle Synthesis: The cyanomethyl group is a well-known precursor for the construction of various nitrogen-containing heterocycles, such as pyridines, pyrimidines, and imidazoles.

Multicomponent Reactions: The development of novel multicomponent reactions featuring this compound could provide rapid access to complex molecular architectures.

Opportunities for Interdisciplinary Research in Pure Chemical Sciences

The unique structural features of this compound open doors for collaborative research across different branches of chemistry.

Materials Science: Functionalized amino acids are being explored for the development of novel polymers with tunable properties. bezwadabiomedical.com this compound could be investigated as a monomer for the synthesis of new biocompatible or biodegradable materials.

Supramolecular Chemistry: The benzoylamino group can participate in hydrogen bonding, suggesting that the molecule could be used to construct self-assembling systems with interesting structural and functional properties.

Chemical Biology: The incorporation of the cyanomethyl group, a known bioisostere for other functional groups, into peptide-like structures could lead to the development of novel probes or inhibitors for biological systems. The functionalization of amino acids is a key strategy in creating therapeutic agents. nih.gov

The table below summarizes potential interdisciplinary research avenues:

Research AreaPotential Application of this compoundKey Collaborations
Materials Science Monomer for novel functional polymers. bezwadabiomedical.comPolymer chemists, materials scientists.
Supramolecular Chemistry Building block for self-assembling systems.Supramolecular chemists, crystallographers.
Chemical Biology Precursor for bioactive molecules and chemical probes. nih.govMedicinal chemists, biochemists.

Q & A

Q. What are the established synthetic routes for cyanomethyl (benzoylamino)acetate, and what reaction conditions are critical for reproducibility?

this compound is typically synthesized via multi-step procedures involving esterification and amidation. A common approach includes:

  • Step 1 : Coupling benzoylamino groups with cyanoacetate esters using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF under nitrogen .
  • Step 2 : Optimizing reaction temperature (e.g., 0–25°C) to prevent racemization of chiral centers, if present .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
    Critical factors include moisture control (to avoid hydrolysis of the cyanomethyl group) and stoichiometric precision of reagents .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are essential for confirming ester/amide linkages and aromatic substitution patterns. For example, the cyanomethyl group (-CH2CN\text{-CH}_2\text{CN}) exhibits a triplet near δ 3.8–4.2 ppm in 1H^1H-NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, with fragmentation patterns confirming the benzoylamino moiety .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) and detects isomers .

Q. How does the compound’s structure influence its physicochemical properties (e.g., solubility, logD)?

  • logD/pKa : Experimental logD7.4_{7.4} values (e.g., 1.2–1.8) correlate with calculated values using software like ACD/Labs. Discrepancies >0.5 units suggest unaccounted hydrogen bonding or steric effects .
  • Solubility : The ester and amide groups confer moderate solubility in polar aprotic solvents (e.g., DMSO) but poor aqueous solubility (<1 mg/mL), necessitating formulation studies for biological assays .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives with sterically hindered substituents?

  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura coupling of aryl halides with boronic acids under microwave irradiation (50–80°C, 30 min) to improve efficiency .
  • Solvent Effects : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions in bulky substituent systems .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust reagent ratios dynamically .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., bioactivity vs. logD)?

  • Case Study : If a derivative with high calculated logD (>>2) shows unexpected in vitro potency, validate via:
    • Alternative logD Assays : Compare shake-flask vs. chromatographic (e.g., HPLC) methods to rule out measurement artifacts .
    • Structural Dynamics : Perform molecular dynamics simulations to identify transient interactions (e.g., π-stacking) not captured in static models .
  • Data Triangulation : Cross-reference with analogs in public databases (e.g., PubChem) to identify outliers and refine QSAR models .

Q. What experimental designs are recommended for in vivo studies targeting platelet ADP receptor inhibition?

  • Model Selection : Use murine or rat thrombosis models with collagen/epinephrine-induced platelet aggregation .
  • Dosage Optimization : Conduct pharmacokinetic profiling (IV/PO administration) to determine bioavailability and half-life. Include negative controls (e.g., clopidogrel) and measure bleeding time as a safety endpoint .
  • Mechanistic Validation : Perform ex vivo platelet-rich plasma (PRP) assays to confirm target engagement via ADP-induced aggregation suppression .

Q. How can regioselectivity challenges in electrophilic substitution reactions of the benzoylamino group be addressed?

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amide nitrogen) to steer electrophiles (e.g., nitration) to meta positions .
  • Microwave-Assisted Synthesis : Enhance para-selectivity in Friedel-Crafts alkylation by reducing reaction time and side-product formation .

Methodological Notes for Data Reporting

  • Spectral Data : Include raw NMR/MS files in supplementary materials for peer validation .
  • Crystallography : For crystalline derivatives, deposit CIF files in the Cambridge Structural Database .
  • Biological Assays : Adhere to ARRIVE guidelines for in vivo studies, detailing sample size, randomization, and statistical methods .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.